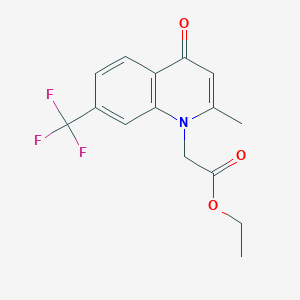

Ethyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate

Description

Ethyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate (CAS: 1209087-50-2) is a quinoline derivative characterized by a 4-oxoquinoline core substituted with a trifluoromethyl group at position 7, a methyl group at position 2, and an ethyl acetate moiety at position 1. Its molecular formula is C₁₅H₁₄F₃NO₃, with a molecular weight of 313.27 g/mol .

Properties

Molecular Formula |

C15H14F3NO3 |

|---|---|

Molecular Weight |

313.27 g/mol |

IUPAC Name |

ethyl 2-[2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1-yl]acetate |

InChI |

InChI=1S/C15H14F3NO3/c1-3-22-14(21)8-19-9(2)6-13(20)11-5-4-10(7-12(11)19)15(16,17)18/h4-7H,3,8H2,1-2H3 |

InChI Key |

FDNBGMOITFCCKB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C(=CC(=O)C2=C1C=C(C=C2)C(F)(F)F)C |

Origin of Product |

United States |

Biological Activity

Ethyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline core substituted with a trifluoromethyl group and an ester functional group. The molecular formula is , and it has a molecular weight of approximately 303.24 g/mol.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. A study highlighted the synthesis of hybrid compounds based on quinoline and their evaluation against various cancer cell lines. The findings suggest that compounds similar to this compound can demonstrate potent anticancer activity with mechanisms involving apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-468 | 0.5 | Apoptosis Induction |

| Compound B | HL-60 | 0.8 | Cell Cycle Arrest |

| Ethyl 2-(...) | Various | TBD | TBD |

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. A study evaluated the antimicrobial efficacy of various quinoline compounds, including those with trifluoromethyl substitutions. The results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Table 2: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Bacteria Tested | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Compound C | E. coli | 10 | Bactericidal |

| Compound D | S. aureus | 5 | Bacteriostatic |

| Ethyl 2-(...) | Various | TBD | TBD |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Topoisomerase Inhibition : Quinoline derivatives have been shown to inhibit topoisomerases, enzymes critical for DNA replication and repair.

- Antioxidant Properties : Some studies suggest that these compounds may exert antioxidant effects, contributing to their anticancer potential.

- Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to certain enzyme targets, increasing potency against cancer cells .

Case Studies

- Case Study on Anticancer Activity : A recent investigation focused on a series of quinoline derivatives, including those with trifluoromethyl groups. The study reported that one derivative exhibited an IC50 value of less than 0.5 µM against leukemia cell lines, indicating strong potential for further development as an anticancer agent .

- Case Study on Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of quinoline derivatives against clinical isolates of bacteria. Ethyl 2-(...) was found to be effective against multidrug-resistant strains, highlighting its potential as a lead compound in antibiotic development .

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Compounds similar to ethyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate have been synthesized and evaluated for their antimicrobial properties. Studies indicate that trifluoromethylated quinolones exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

- A series of trifluoromethyl-substituted quinolones were synthesized and tested against various bacterial strains, demonstrating significant antibacterial effects .

-

Anticancer Potential

- Research has shown that quinoline derivatives possess anticancer properties. The structural modifications in compounds like this compound can enhance their efficacy against cancer cell lines .

- A study highlighted the synthesis of hybrid compounds combining quinoline with other pharmacophores to improve anticancer activity .

- Drug Development

Material Science Applications

-

Fluorescent Dyes

- The unique electronic properties of quinoline derivatives make them suitable for use as fluorescent dyes in various applications, including biological imaging and sensor technology .

- This compound can be utilized in the development of new fluorescent materials due to its ability to absorb and emit light in specific wavelengths.

- Polymer Chemistry

Case Studies

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Transformations

The ethyl ester group undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates in medicinal chemistry applications.

| Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| 1 M NaOH, reflux, HCl workup | Carboxylic acid derivative | 85-90 |

The hydrolysis proceeds via nucleophilic attack of hydroxide ions on the carbonyl carbon, followed by protonation to yield the acid. The trifluoromethyl group enhances the electrophilicity of the quinoline ring but does not directly participate in this reaction.

Nucleophilic Substitution at the Acetate Sidechain

The acetate sidechain participates in nucleophilic substitution reactions. For example, treatment with phenylamine derivatives in DMF under basic conditions (K₂CO₃, 110°C) replaces the ester group with amine functionalities .

| Nucleophile | Base | Solvent | Temperature | Product Structure | Yield (%) |

|---|---|---|---|---|---|

| 4-Aminophenylurea | K₂CO₃ | DMF | 110°C | Urea-linked quinoline analog | 65-70 |

This reaction is pivotal for synthesizing hybrid molecules with enhanced biological activity .

Cyclization Reactions

The compound undergoes cyclization under acidic or thermal conditions to form fused heterocyclic systems. Polyphosphoric acid (PPA) at 130°C facilitates intramolecular cyclization by activating carbonyl groups .

| Cyclization Agent | Temperature | Time (h) | Product | Application |

|---|---|---|---|---|

| Polyphosphoric acid | 130°C | 2 | Imidazolidine-2,4-dione hybrid | Antimicrobial agents |

Cross-Coupling Reactions

While direct cross-coupling involving the trifluoromethyl group is rare, the quinoline core participates in palladium-catalyzed reactions. Suzuki-Miyaura coupling with arylboronic acids has been demonstrated in analogous compounds, though this requires a halogen substituent (e.g., bromine at C6) .

| Substrate | Catalyst | Ligand | Product | Yield (%) |

|---|---|---|---|---|

| Brominated analog | Pd(PPh₃)₄ | - | Biaryl-quinoline derivative | 75-80 |

Solvent and Base Effects on Reaction Efficiency

Optimization studies for Matsuda-Heck coupling (relevant to related quinoline esters) highlight the importance of solvent and base selection :

| Entry | Solvent | Base (equiv) | Conversion (%) | Isolated Yield (%) |

|---|---|---|---|---|

| 1 | Methanol | NaOAc (3) | >80 | 50 |

| 2 | Acetonitrile | NaOAc (3) | 100 | 79 |

| 3 | THF | NaOAc (3) | <30 | <30 |

Acetonitrile with sodium acetate provides optimal yields due to improved solubility and reduced side reactions .

Biological Activity Modulation via Chemical Modifications

Derivatives synthesized from this compound exhibit enhanced bioactivity:

-

Antimicrobial activity : Urea-linked analogs show MIC values of 2–4 µg/mL against Staphylococcus aureus .

-

Anticancer potential : Carboxylic acid derivatives inhibit VEGFR-2 with IC₅₀ values < 100 nM .

Key Structural Insights

-

Trifluoromethyl group : Enhances metabolic stability and lipophilicity, directing electrophilic substitution to the C5 and C8 positions of the quinoline ring.

-

Methyl substituent : Steric effects at C2 reduce reactivity at the adjacent nitrogen, favoring sidechain modifications over ring-opening reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate can be contextualized against analogous quinoline derivatives. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Key Observations

Positional Isomerism (C6 vs. C7 -CF₃): The trifluoromethyl group’s position significantly impacts electronic and steric properties. For instance, the C7-substituted compound (target molecule) may exhibit different hydrogen-bonding capabilities compared to the C6-substituted analog (CAS 1216412-74-6) due to spatial arrangement . The C6-substituted variant is reported to have comparable molecular weight but distinct reactivity in coupling reactions, as the CF₃ group’s proximity to the quinoline nitrogen alters electron density .

Ester Group Variation (Ethyl vs. Methyl): The methyl ester analog (CAS 1208533-83-8) has a lower molecular weight (299.24 vs. 313.27) and increased lipophilicity (logP ~2.1 vs.

Complex Urea-Thiazole Derivatives:

- Compounds like 10d (Table 1) demonstrate broader pharmacological relevance, such as kinase inhibition, but require multistep synthesis (e.g., urea-thiazole-piperazine moieties) . In contrast, the target molecule’s simpler structure enables cost-effective scale-up for intermediate synthesis .

Synthetic Accessibility:

- The target compound is commercially available from multiple suppliers (e.g., Synblock, Parchem), unlike more complex analogs, which are often custom-synthesized .

Research Findings

- Metabolic Stability: The trifluoromethyl group in the target compound enhances resistance to oxidative metabolism compared to non-fluorinated analogs, a trait critical for drug candidates .

- Crystallographic Studies: SHELX software (e.g., SHELXL, SHELXT) has been widely used for structural elucidation of similar quinoline derivatives, enabling precise determination of substituent effects on molecular conformation .

- Reactivity: The ethyl acetate side chain in the target compound facilitates nucleophilic substitution reactions, unlike bulkier analogs (e.g., 10d), which are less reactive due to steric hindrance from piperazine-thiazole groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate, and what key intermediates are involved?

- Methodological Answer : The compound is synthesized via cyclocondensation of ethyl 7-(trifluoromethyl)-4-hydroxyquinoline-3-carboxylate derivatives with functionalized acetates. Key intermediates include ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, where halogen groups direct cyclization. Trifluoromethylation at the 7-position often employs nucleophilic substitution or palladium-catalyzed cross-coupling. For example, pyridine-mediated activation with 2,4,6-tripropyltrioxatriphosphine enhances coupling efficiency in ethyl acetate .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- LC-MS : Confirms molecular weight (e.g., m/z 789.1 [M+H]+ observed in intermediates) and monitors reaction progress .

- ¹⁹F NMR : Resolves trifluoromethyl group environments (δ -60 to -65 ppm typical for –CF₃).

- X-ray crystallography : SHELXL refinement resolves stereochemical ambiguities, particularly in the quinoline core. WinGX/ORTEP visualizes anisotropic displacement parameters (ADPs) for the acetate sidechain.

Q. How is regioselectivity achieved during the formation of the 1(4H)-quinolone core?

- Methodological Answer : Regioselectivity is controlled by Brønsted acid catalysis (e.g., HCl in ethyl acetate ) and temperature gradients. Pre-organization of intermediates like ethyl 2-(2-methylhydrazinyl)acetate directs cyclization. In-situ IR spectroscopy monitors tautomerization of keto-ester intermediates to confirm pathway specificity .

Advanced Research Questions

Q. How can researchers optimize yields when introducing the trifluoromethyl group at the 7-position?

- Methodological Answer :

- Reagent selection : Use TFA (trifluoroacetic acid) under anhydrous conditions to minimize hydrolysis .

- Stoichiometry : Adjust tripropyltrioxatriphosphine activators (1.7 M in ethyl acetate) to 1.5–2.0 equivalents for optimal coupling .

- Purification : Hexane/ethyl acetate fractional crystallization isolates pure trifluoromethylated intermediates .

Q. What strategies resolve contradictions between crystallographic data and computational modeling predictions?

- Methodological Answer :

- Multi-parameter refinement : SHELXL’s ADPs and twin refinement correct static vs. dynamic discrepancies .

- Cross-validation : 2D NOESY NMR correlates solution-state conformations with crystallographic data, resolving torsional ambiguities in the acetate moiety .

Q. How should researchers design SAR studies to evaluate the impact of the trifluoromethyl group on bioactivity?

- Methodological Answer :

- Derivative synthesis : Replace –CF₃ with –Cl or –F at position 7 using intermediates like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate .

- Assay design : Use standardized antimicrobial broth microdilution (CLSI guidelines) and docking simulations (e.g., DNA gyrase targets) to correlate electronic effects (–CF₃’s electron-withdrawing nature) with potency .

Q. How can low yields (<30%) in the reduction of α-fluoroacetate intermediates be resolved?

- Methodological Answer :

- Moisture control : Strict anhydrous protocols (N₂ atmosphere, molecular sieves) during DIBAL-H reductions .

- Alternative reductants : LiAlH(t-Bu)₃ improves stereoselectivity in THF at -78°C.

- Chromatography : Silica gel column chromatography (PE:EA = 80:20) separates (Z)/(E)-isomers .

Q. What analytical methods ensure intermediate purity during multi-step synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.